(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Description
The compound (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a heterocyclic oxazole derivative featuring a chloromethyl group at position 3 and a 3-methylthiophen-2-yl substituent at position 2. Its structure is characterized by an α,β-unsaturated ketone system in the oxazolone ring, which confers reactivity toward nucleophilic additions and cycloadditions .
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-15-9(6)4-7-8(5-11)12-14-10(7)13/h2-4H,5H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPJAKPLLMZBNW-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, characterized by a chloromethyl group and an oxazol-5-one ring, making it an interesting candidate for medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClNO2S |
| Molar Mass | 241.69 g/mol |
| CAS Number | 1142199-93-6 |
| Chemical Structure | Chemical Structure |
The biological activity of (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one may involve several mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways.
- Cellular Disruption : The compound could disrupt essential cellular processes such as DNA replication or protein synthesis.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that oxazolones, including this compound, possess antimicrobial properties. The presence of the chloromethyl group enhances its interaction with microbial targets, potentially leading to effective inhibition of microbial growth.
Anticancer Properties
Research into similar compounds has highlighted their potential as anticancer agents. For instance, derivatives of oxazolones have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others .
Analgesic Effects
Preliminary studies suggest potential analgesic activity in related compounds. For example, compounds structurally similar to (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one have demonstrated efficacy in pain models .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several oxazolone derivatives, showing that compounds with halogen substitutions exhibited enhanced activity against bacterial strains .
- Cytotoxicity Testing : In vitro tests on MCF-7 cells revealed that oxazolone derivatives could significantly inhibit cell proliferation, suggesting a pathway for further development as anticancer agents .
- Analgesic Activity Assessment : Compounds similar to (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one were tested using the writhing test and hot plate test in mice, indicating potential analgesic properties without significant toxicity .
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (4E)-3-(bromomethyl)... | Bromomethyl oxazolone derivative | Moderate antimicrobial activity |
| (4E)-3-(methyl)... | Methyl-substituted oxazolone | Reduced cytotoxicity |
The presence of the chloromethyl group in (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one sets it apart from its analogs by enhancing its reactivity and biological interactions.
Scientific Research Applications
Chemistry
In the field of chemistry, (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives.
Biology
The compound's potential biological activity makes it a candidate for drug discovery and development. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. Researchers are investigating its mechanism of action, focusing on how it interacts with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is being explored for its therapeutic effects. Investigations are underway to assess its efficacy in treating conditions such as cancer and inflammatory diseases. The compound's ability to modulate specific signaling pathways could lead to novel treatment strategies.
Industry
The unique chemical properties of this compound make it suitable for applications in materials science. It may be used in the development of new polymers and coatings due to its stability and reactivity. Additionally, its incorporation into composite materials could enhance their mechanical properties.
Case Studies
Several case studies have highlighted the applications of (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Research indicated that the compound showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, supporting further exploration for pharmaceutical applications.
- Material Science Innovations : In industrial applications, formulations containing this compound were tested for their effectiveness as coatings with enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Impact : The 3-methylthiophen-2-yl group in the target compound provides a balance of lipophilicity and π-electron density, which may improve membrane permeability compared to dimethoxyphenyl analogs .
- Reactivity : The chloromethyl group facilitates nucleophilic substitutions, a feature shared with triazole-thione derivatives but absent in methoxy-substituted oxazolones .
- Hydrogen Bonding : Triazole derivatives (e.g., ) exhibit N–H···S and O–H···S interactions, enabling robust crystal packing. In contrast, oxazolones rely on weaker van der Waals forces unless functionalized with hydrogen-bonding groups .
Comparison of Yields and Conditions :
Crystallographic and Physicochemical Properties
The 3-methylthiophene substituent likely induces closer molecular packing than bulkier trimethoxyphenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
